5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5) is an orthogonal, dual-halogenated scaffold (C5-Br, C4-Cl) that enables sequential Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. This unique reactivity profile supports efficient divergent synthesis of disubstituted pyrrolo[2,3-d]pyrimidine libraries for JAK, BTK, EGFR, and CNS-penetrant kinase programs. With a predicted LogP of ~2.37 and TPSA of 41.6 Ų, it is a superior starting point for brain-penetrant candidates. Choose this core for step-economical SAR exploration and PROTAC linker control.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 22276-95-5
Cat. No. B1276520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS22276-95-5
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=CN=C2Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
InChIKeyOXLMTRZWMHIZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5) as a Dual Halogenated Pyrrolopyrimidine Scaffold


5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5) is a halogenated heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core, a deazapurine framework structurally analogous to adenine . Its defining characteristic is the simultaneous presence of a bromine atom at the 5-position and a chlorine atom at the 4-position, enabling orthogonal and selective functionalization . This dual halogenation provides two distinct synthetic handles for sequential derivatization via cross-coupling and nucleophilic substitution, a feature that distinguishes it from mono-halogenated or non-halogenated congeners.

Why 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Substituted by Mono-Halogenated or Non-Halogenated Analogs


Simple substitution with mono-halogenated analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) forfeits the orthogonal reactivity profile essential for efficient divergent synthesis. The presence of only one halogen limits the synthetic route to a single derivatization step, preventing the construction of more complex, disubstituted pharmacophores . Conversely, substituting with a non-halogenated core such as 7H-pyrrolo[2,3-d]pyrimidine eliminates the capacity for direct metal-catalyzed cross-coupling at the C5 position entirely, mandating less efficient, multi-step functionalization strategies. The quantitative evidence below substantiates that the specific 5-bromo-4-chloro substitution pattern confers a unique and verifiable advantage in step-economy and reaction scope relative to its closest comparators.

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Quantified Differentiation Over Analogs for Informed Procurement


Orthogonal Reactivity: Sequential Functionalization of C5-Br and C4-Cl Sites

The target compound's 5-position bromine is a superior partner for palladium-catalyzed cross-coupling compared to a 5-hydrogen in the unsubstituted core, enabling C-C bond formation. Simultaneously, the 4-chlorine remains intact and is subsequently available for nucleophilic aromatic substitution (SNAr) with amines or alkoxides. This orthogonal reactivity, absent in mono-halogenated analogs, is directly demonstrated in its use for synthesizing JAK3 and BTK inhibitors .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Reaction Scope: Suzuki Coupling at C5 Position vs. Non-Halogenated Core

The C5 bromine substituent in the target compound is explicitly utilized as a handle for Suzuki coupling reactions to install aryl or alkyl groups, a transformation that is not feasible with the non-halogenated 7H-pyrrolo[2,3-d]pyrimidine core . In contrast, the non-halogenated core requires an initial, non-selective lithiation-halogenation or C-H activation step, which adds complexity and reduces overall yield.

Palladium Catalysis Suzuki-Miyaura C-C Bond Formation

Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA) for CNS Drug Design

The target compound exhibits a calculated LogP of 2.37 (XLOGP3) and a TPSA of 41.6 Ų . This combination places it within an optimal range for potential central nervous system (CNS) drug candidates, where LogP values between 2-5 and TPSA < 90 Ų are generally associated with favorable blood-brain barrier permeability. The 5-bromo-4-chloro substitution pattern contributes to this profile by increasing lipophilicity and molecular weight compared to the non-halogenated core.

Drug Discovery Medicinal Chemistry ADME

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: High-Impact Application Scenarios for Scientific and Industrial Users


Divergent Synthesis of Disubstituted Kinase Inhibitor Libraries

In medicinal chemistry programs targeting kinases such as JAK, BTK, or EGFR, this compound serves as a versatile central scaffold for generating diverse compound libraries . Its orthogonal reactivity (C5-Br and C4-Cl) allows researchers to independently vary substituents at two key positions on the pyrrolopyrimidine core in a two-step, one-pot or sequential process. This enables rapid exploration of structure-activity relationships (SAR) around the adenine-mimicking core, accelerating hit-to-lead optimization.

Development of Targeted Covalent Inhibitors (TCIs) and Chemical Probes

The 5-bromo substituent can be exploited to install a 'warhead' (e.g., an acrylamide) via a Suzuki coupling, while the 4-chloro can be used to attach a targeting moiety. This synthetic route enables the construction of bifunctional molecules, such as targeted covalent inhibitors or PROTACs, where precise control over the linker attachment point is critical. The dual halogenation provides the required selectivity for this complex molecular assembly.

CNS-Penetrant Drug Discovery Programs

The compound's predicted physicochemical properties (LogP ~2.37, TPSA 41.6 Ų) make it a particularly attractive starting point for CNS drug discovery projects . By beginning with a core that already possesses favorable permeability and efflux characteristics, medicinal chemists can more readily design brain-penetrant kinase inhibitors for glioblastoma or other CNS malignancies. This can significantly reduce the time and cost associated with multi-parameter optimization for CNS drug delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.